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Compound of Interest

Compound Name: 6-Chloro-3-methylipicolinaldehyde

Cat. No.: B168144

6-Chloro-3-methylpicolinaldehyde is a substituted pyridine derivative recognized as a
valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1] Its
molecular structure, featuring a reactive aldehyde group, a methyl substituent, and a chlorine
atom on the pyridine ring, provides multiple sites for functionalization, making it a versatile
intermediate for constructing complex molecular architectures.[1] An unambiguous
characterization of this compound is paramount for its effective use in research and
development. This guide provides a comprehensive analysis of the spectral data for 6-Chloro-
3-methylpicolinaldehyde (CAS: 1211537-07-3, Molecular Formula: C7HsCINO, Molecular
Weight: 155.58 g/mol ), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] The insights herein are framed
to not only present the data but to explain the underlying principles that govern the spectral
outcomes, ensuring a robust and verifiable analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 6-
Chloro-3-methylpicolinaldehyde. The combination of *H and *3C NMR provides a complete
map of the proton and carbon environments within the molecule. While specific experimental
spectra for this exact compound are not widely published, a highly accurate prediction can be
synthesized based on established principles of chemical shifts and coupling constants for
substituted pyridines.[4]
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Predicted 'H & **C NMR Spectral Data

The following data is predicted for a standard NMR analysis conducted in a deuterated
chloroform (CDCIs) solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00

ppm.[5]

Table 1: Predicted *H and 3C NMR Data for 6-Chloro-3-methylpicolinaldehyde

Predicted H Predicted 13C
Atom Type Assignment Chemical Shift Multiplicity Chemical Shift

(ppm) (Ppm)
Carbonyl C=0 10.1-10.3 Singlet (s) 190 - 193
Aromatic H-4 76-7.8 Doublet (d) 138 - 141
Aromatic H-5 74-7.6 Doublet (d) 128 - 131
Methyl -CHs 25-27 Singlet (s) 18-21
Aromatic C-2 - - 151 - 154
Aromatic C-3 - - 135-138
Aromatic C-6 - - 150 - 153

Spectral Interpretation: The "Why" Behind the Peaks
e 'H NMR Spectrum:

o Aldehyde Proton (10.1 - 10.3 ppm): The proton attached to the carbonyl carbon is highly
deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing it to
appear far downfield as a sharp singlet.

o Aromatic Protons (H-4, H-5): The pyridine ring contains two remaining protons. H-4 is
expected to be slightly further downfield than H-5 due to its proximity to the electron-
withdrawing aldehyde group. They will appear as doublets due to coupling with each other.

o Methyl Protons (2.5 - 2.7 ppm): The protons of the methyl group are in an aliphatic
environment but are slightly deshielded by the aromatic ring, appearing as a characteristic
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singlet.

e 13C NMR Spectrum:

o Carbonyl Carbon (190 - 193 ppm): Similar to its proton, the aldehyde carbon is the most
deshielded carbon in the molecule and appears significantly downfield.[1]

o Aromatic Carbons (128 - 154 ppm): The five carbons of the pyridine ring will have distinct
chemical shifts influenced by their substituents. The carbons directly attached to the
electronegative nitrogen (C-2, C-6) and chlorine (C-6) will be significantly deshielded. The
carbon bearing the aldehyde (C-2) and the methyl group (C-3) will also show characteristic
shifts.

o Methyl Carbon (18 - 21 ppm): This carbon appears in the typical upfield aliphatic region.

Standard Operating Protocol for NMR Data Acquisition

This protocol is designed as a self-validating system to ensure data integrity and reproducibility.
e Sample Preparation:
o Accurately weigh 5-10 mg of 6-Chloro-3-methylpicolinaldehyde.

o Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
TMS as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup & Calibration:
o Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[4]
o Lock the spectrometer on the deuterium signal of the CDCIs solvent.

o Perform automated shimming procedures to optimize magnetic field homogeneity. The
half-height linewidth of the TMS signal should be <0.5 Hz.

» 'H NMR Acquisition:
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o Acquire a standard one-pulse proton spectrum.
o Set the spectral width to cover a range of -2 to 12 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

o Acquire 16-32 scans for adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover a range of 0 to 200 ppm.
o Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
o Acquire 1024-2048 scans.
» Data Processing:

o Apply an exponential multiplication function (line broadening of 0.3 Hz for *H, 1-2 Hz for
13C) to improve the signal-to-noise ratio.

o Fourier transform the free induction decay (FID).
o Phase correct the spectrum manually.

o Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 13C
spectrum by setting the central peak of the CDCls triplet to 77.16 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional
Groups

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups
present in the molecule by measuring the absorption of infrared radiation corresponding to
specific molecular vibrations.

Characteristic IR Absorption Bands
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The solid-state IR spectrum, typically acquired via Attenuated Total Reflectance (ATR), will
display several characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for 6-Chloro-3-methylpicolinaldehyde

Wavenumber (cm—1) Vibrational Mode Intensity

~3050 - 3100 Aromatic C-H Stretch Medium

~2920 - 2980 Aliphatic C-H Stretch (Methyl) Medium
Aldehyde C-H Stretch (Fermi )

~2820 & ~2720 Weak-Medium
Doublet)

~1700 - 1715 Carbonyl (C=0) Stretch Strong, Sharp
Aromatic C=C and C=N

~1560 - 1590 Medium-Strong
Stretch

Aromatic C=C and C=N )
~1450 - 1480 Medium-Strong
Stretch

~750 - 800 C-ClI Stretch Strong

Spectral Interpretation

e C=0 Stretch (~1705 cm~1): The most prominent peak in the spectrum will be the strong,
sharp absorption from the aldehyde carbonyl group.[1] Its position indicates a conjugated
aldehyde system.

o Aldehyde C-H Stretch (~2820 & ~2720 cm~1): The presence of two weak-to-medium bands
in this region is a classic indicator of an aldehyde C-H bond, arising from a Fermi resonance
with an overtone of the C-H bending vibration.

e Aromatic Ring Stretches (~1450-1590 cm~1): Multiple bands in this region confirm the
presence of the pyridine ring.

e C-ClI Stretch (~750-800 cm~1): A strong band in the fingerprint region is indicative of the
carbon-chlorine bond.[6]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b168144?utm_src=pdf-body
https://www.benchchem.com/product/B168144
https://instanano.com/all/characterization/ftir/ftir-functional-group-search/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Standard Operating Protocol for FTIR-ATR Data
Acquisition

¢ Instrument Preparation:
o Use an FTIR spectrometer equipped with a diamond ATR crystal.[7]

o Before analysis, record a background spectrum of the clean, empty ATR crystal. This is
crucial for data validity as it subtracts atmospheric (CO2z, H20) and instrument-related
absorptions.

o Sample Application:

o Place a small amount of the solid 6-Chloro-3-methylpicolinaldehyde sample onto the
ATR crystal.

o Apply consistent pressure using the instrument's anvil to ensure good contact between the
sample and the crystal surface.

o Data Acquisition:
o Collect the sample spectrum over the range of 4000 to 400 cm™2.
o Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.
o Set the spectral resolution to 4 cm=1.[7]

» Data Processing:

o The software will automatically ratio the sample scan against the stored background scan
to produce the final absorbance spectrum.

o Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of
penetration of the IR beam.

o Use peak-picking software to identify the precise wavenumbers of major absorption
bands.
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Mass Spectrometry (MS): Confirming Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation pattern upon ionization. Electron lonization (El) is a

common technique for this type of molecule.

Predicted Mass Spectrum Data

The mass spectrum will provide definitive evidence of the compound's identity.

Table 3: Predicted Key lons in the ElI Mass Spectrum

m/z (mass-to-
charge)

lon Formula

Identity

Notes

155/ 157

[C7H6CINO]**

Molecular lon [M]*

Shows a ~3:1 isotopic
ratio due to the
presence of 3°Cl and
37CL[1]

1547156

[C7HsCINO]*

[M-H]*

Loss of a hydrogen
radical from the
aldehyde.[8][9]

126/128

[CeHsCIN]*

[M-CHOJ*

Loss of the formyl
radical (*CHO), a
common aldehyde

fragmentation.[8]

120

[C7HeNO]*

[M-CIJ*

Loss of a chlorine

radical.

91

[CeHsN]*

[M-CI-HCN]* or [M-
CHo-CI*

Subsequent
fragmentation of the

pyridine ring.

Fragmentation Pathway Analysis
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Under electron ionization (El), 6-Chloro-3-methylpicolinaldehyde will form an energetically
unstable molecular ion ([M]*") that undergoes dissociation.[10] The primary fragmentation
pathways are dictated by the functional groups present:

« |sotopic Pattern: The most telling feature is the molecular ion cluster at m/z 155 and 157.
The natural abundance of chlorine isotopes (3°Cl: ~75.8%, 3’Cl: ~24.2%) results in two peaks
separated by 2 m/z units with an approximate intensity ratio of 3:1, confirming the presence
of one chlorine atom.

» Alpha-Cleavage: A common fragmentation for aldehydes is the cleavage of the bond
adjacent to the carbonyl group. This leads to the loss of the formyl radical (+«CHO, 29 Da),
resulting in a fragment ion at m/z 126/128.[8][9] Another possibility is the loss of a hydrogen
radical (He, 1 Da) to form a stable acylium ion at m/z 154/156.

o Loss of Halogen: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical («Cl, 35
Da), yielding an ion at m/z 120.

Visualization of Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized to aid in spectral
interpretation.

[M]*™
m/z 155/157
C7HsCINO

[M-CHOJ*
miz 126/128

[M-CI]*
miz 120

Cle

Further Fragments
e.g.,, m/z 91
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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